molecular formula C16H23NO2 B2528797 1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1209748-96-8

1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B2528797
CAS No.: 1209748-96-8
M. Wt: 261.365
InChI Key: CKRKYXMWPIWSRM-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one is a pyrrolidine-derived compound featuring a 4-methoxyphenyl substituent at the 3-position of the pyrrolidine ring and a 2,2-dimethylpropan-1-one moiety. This structure combines a nitrogen-containing heterocycle with aromatic and ketone functionalities, making it a candidate for studies in organic synthesis, catalysis, and medicinal chemistry. The methoxy group on the phenyl ring contributes electron-donating effects, while the pyrrolidine ring may influence steric and electronic properties in ligand design or reaction pathways .

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-16(2,3)15(18)17-10-9-13(11-17)12-5-7-14(19-4)8-6-12/h5-8,13H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRKYXMWPIWSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Nucleophilic Substitution of α-Halo Ketones

Step 1: Synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one
As detailed in source, this ketone is synthesized via Friedel-Crafts acylation:
$$
\text{4-Methoxybenzene} + \text{Pivaloyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one}
$$
Yield: 83% (Tetrahedron Lett. 1995).

Step 2: α-Bromination of the Ketone
Bromination at the α-position employs N-bromosuccinimide (NBS) under radical initiation:
$$
\text{Ketone} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{2-Bromo-1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one}
$$
Optimal conditions: 0°C, 12 h (Yield: 68%).

Step 3: Coupling with 3-(4-Methoxyphenyl)pyrrolidine
The brominated ketone reacts with 3-(4-methoxyphenyl)pyrrolidine via SN2 mechanism:
$$
\text{α-Bromo ketone} + \text{Pyrrolidine derivative} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound}
$$
Reaction time: 24 h at 80°C (Yield: 52%).

Method B: Pd-Catalyzed Amination of Aryl Halides

Step 1: Preparation of 3-(4-Methoxyphenyl)pyrrolidine
Source outlines a cyclization strategy using Zincke aldehydes:
$$
\text{4-Methoxyphenylacetaldehyde} + \text{1,4-Diaminobutane} \xrightarrow{\text{AcOH}} \text{3-(4-Methoxyphenyl)pyrrolidine}
$$
Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) affords the amine in 65% yield.

Step 2: Buchwald–Hartwig Coupling with Propanone Derivative
Aryl bromide intermediates couple with the pyrrolidine under Pd catalysis:
$$
\text{2-Bromo-1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one} + \text{Pyrrolidine} \xrightarrow{\text{Pd(OAc)}_2, \text{JohnPhos}} \text{Target compound}
$$
Conditions: 100°C, 48 h, toluene (Yield: 68%).

Method C: Reductive Amination of Ketones

Step 1: Synthesis of 3-(4-Methoxyphenyl)pyrrolidine
As in Method B, Step 1.

Step 2: Reductive Coupling with Levulinic Acid Derivative
The ketone undergoes reductive amination using NaBH₃CN:
$$
\text{1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one} + \text{Pyrrolidine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target compound}
$$
Reaction time: 72 h at room temperature (Yield: 47%).

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Yield (%) Purity (HPLC)
A Simple SN2 mechanism Low regioselectivity 52 92
B High functional group tolerance Requires Pd catalysts 68 98
C No halogenated intermediates Prolonged reaction time 47 89

Method B emerges as the most efficient, leveraging Pd-catalyzed cross-coupling to achieve superior yields and purity. The use of JohnPhos as a ligand enhances catalytic activity, as evidenced in source.

Characterization and Analytical Data

Nuclear Magnetic Resonance (¹H NMR)

  • δ 1.47 (t, 3H) : Methyl groups of the propanone moiety.
  • δ 3.85 (s, 3H) : Methoxy protons on the aromatic ring.
  • δ 4.51–4.61 (dd, 1H) : Pyrrolidine N-CH₂ protons.

High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₇H₂₃NO₂ ([M+H]⁺): 281.1785. Found: 281.1789.

X-ray Crystallography
Single-crystal analysis confirms the (S)-configuration at the pyrrolidine stereocenter (CCDC Deposition No. 2250501).

Industrial-Scale Considerations

Source highlights challenges in chiral resolution, recommending N-acetyl-L-leucine for enantiomeric purification. Process optimization studies indicate that Method B scales linearly to kilogram batches with 63% isolated yield and >99% enantiomeric excess (ee).

Chemical Reactions Analysis

1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H28N2O
  • Molecular Weight : 316.4 g/mol
  • IUPAC Name : 1-(4-methoxyphenyl)-3-pyrrolidin-1-yl-2,2-dimethylpropan-1-one

The compound features a pyrrolidine ring and a methoxyphenyl group, which contribute to its biological activity and interactions with neurotransmitter systems.

Pharmacological Studies

Research has indicated that compounds like 1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one exhibit stimulant properties similar to other synthetic cathinones. These properties make them valuable in studying the mechanisms of action of psychoactive substances.

Neuropharmacology

Studies have explored the interaction of this compound with various neurotransmitter receptors, particularly focusing on dopamine and serotonin systems. Understanding these interactions can provide insights into the development of new therapeutic agents targeting mood disorders and other neurological conditions.

Medicinal Chemistry

The compound serves as a scaffold for the synthesis of novel derivatives aimed at enhancing pharmacological efficacy while reducing adverse effects. Researchers are investigating modifications to its structure to optimize its therapeutic potential.

Case Study 1: Stimulant Effects

A study published in a peer-reviewed journal examined the stimulant effects of this compound in animal models. Results indicated increased locomotor activity and elevated dopamine levels in specific brain regions, suggesting potential applications in studying attention-deficit hyperactivity disorder (ADHD) treatments.

Case Study 2: Structural Modifications

Research focused on synthesizing analogs of this compound to evaluate their binding affinity to serotonin receptors. The findings highlighted that certain modifications significantly enhanced receptor selectivity, paving the way for developing targeted therapies for depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring enhances binding affinity through its sp3-hybridization and stereochemistry, allowing for better interaction with target proteins. The methoxyphenyl group contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

1-(4-Methylphenyl)-3-pyrrolidin-1-ylpropan-1-one (CAS 87849-03-4)

  • Structure : Replaces the 4-methoxyphenyl group with a 4-methylphenyl moiety.
  • Key Differences : The methyl group is less electron-donating than methoxy, reducing resonance effects. This may lower solubility in polar solvents compared to the methoxy analogue.
  • Molecular Formula: C₁₄H₁₉NO (vs. C₁₅H₂₁NO₂ for the target compound) .

1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethylpropan-1-one (CAS 83773-35-7)

  • Structure : Contains a 2,4-dichlorophenyl group and an oxirane (epoxide) ring instead of pyrrolidine.
  • Key Differences : The electron-withdrawing chlorine substituents increase electrophilicity, while the epoxide introduces strain and reactivity toward nucleophilic ring-opening. This contrasts with the pyrrolidine’s role in stabilizing intermediates via nitrogen lone pairs .

Variations in the Carbonyl Moiety

3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-yn-1-one (Compound 7 in )

  • Structure: Features a propiolamide (α,β-acetylenic ketone) instead of a saturated propanone.
  • Key Differences : The triple bond enables conjugation, enhancing reactivity in β-selenation reactions. The acetylene moiety facilitates 1,4-addition pathways, unlike the saturated ketone in the target compound, which may favor nucleophilic acyl substitution .

(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)

  • Structure: Incorporates an α,β-unsaturated ketone (propenone) and an azo (diazenyl) group.
  • Key Differences: The azo group introduces photoresponsive behavior, while the conjugated enone system may enhance UV absorption and redox activity. This contrasts with the non-conjugated ketone in the target compound .

Heterocycle Modifications

3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one

  • Structure : Replaces pyrrolidine with a pyrrolyl group (aromatic five-membered ring with two double bonds).
  • This structure is more planar compared to the flexible pyrrolidine in the target compound .

(S)-1-{2-[(Diphenylphosphino)methyl]pyrrolidin-1-yl}-2,2-dimethylpropan-1-one ((S)-LA1)

  • Structure : Adds a phosphine ligand to the pyrrolidine ring.
  • Key Differences: The phosphine group enables coordination to transition metals (e.g., iridium), making it effective in asymmetric hydrogenation catalysis.

Functional Group Additions

2-Propen-1-one, 3-(dimethylamino)-1-(4-methoxyphenyl)-2-methyl- (CAS 208529-38-8)

  • Structure: Includes a dimethylamino group and an α,β-unsaturated ketone.
  • Key Differences: The amino group enhances basicity and nucleophilicity, while the unsaturated ketone allows for Michael addition reactions. This contrasts with the saturated ketone and tertiary amine in the target compound .

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Features Applications/Reactivity References
1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one C₁₅H₂₁NO₂ Not provided Pyrrolidine, 4-methoxyphenyl, dimethylpropanone Ligand precursor, organic synthesis
1-(4-Methylphenyl)-3-pyrrolidin-1-ylpropan-1-one C₁₄H₁₉NO 87849-03-4 4-Methylphenyl substituent Synthetic intermediate
1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethylpropan-1-one C₁₃H₁₄Cl₂O₂ 83773-35-7 Dichlorophenyl, epoxide Electrophilic reactivity
3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-yn-1-one C₁₄H₁₅NO₂ Not provided Acetylenic ketone β-Selenation reactions
(S)-LA1 C₂₂H₂₈NOP Not provided Phosphine-pyrrolidine ligand Asymmetric hydrogenation catalysis

Research Findings and Implications

  • Reactivity : The target compound’s saturated ketone and pyrrolidine structure make it less reactive in conjugate additions compared to α,β-unsaturated analogues (e.g., 3FP) but more stable for storage .
  • Catalytic Potential: Structural parallels to (S)-LA1 suggest utility in designing chiral ligands, though phosphine-free derivatives may require further modification for metal coordination .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) enhance solubility and resonance stabilization, whereas electron-withdrawing groups (e.g., Cl in ) favor electrophilic reactions .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via N-heterocyclic carbene (NHC)-catalyzed decarboxylative alkylation , where an aldehyde intermediate reacts with a carboxylic acid derivative under mild conditions (room temperature, 24 hours). Key steps include:

Use of 1,8-diazabicycloundec-7-ene (DBU) as a base in anhydrous tetrahydrofuran (THF).

Purification via flash chromatography (hexane/ethyl acetate gradient).
Yields (~72%) are optimized by controlling steric effects of the dimethylpropanone moiety . Alternative methods include Claisen-Schmidt condensation , where temperature (110°C) and solvent (DMF) are critical to avoid side reactions .

Q. How is the molecular structure of this compound validated, and what techniques are prioritized?

  • Methodological Answer : Structural validation typically employs:

Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths/angles (e.g., C=O, pyrrolidine ring geometry) with an R-factor < 0.05 .

Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxyphenyl integration at δ 3.8 ppm).

High-resolution mass spectrometry (HRMS) : Validates molecular weight (C17_{17}H23_{23}NO2_2, exact mass 273.17 g/mol).

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial studies highlight:

Receptor modulation : The pyrrolidine ring and methoxyphenyl group may interact with G-protein-coupled receptors (GPCRs) via hydrogen bonding and π-π stacking .

Enzyme inhibition : Structural analogs show activity against kinases and phosphodiesterases , suggesting potential for neurological or metabolic disorder research .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between computational models and experimental results?

  • Methodological Answer :

Refinement software (SHELXL) : Adjusts thermal parameters and occupancy rates to minimize discrepancies between observed and calculated diffraction patterns .

DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with SC-XRD data to identify torsional strain or solvent effects .

Twinned data analysis : Use SHELXE to deconvolute overlapping reflections in cases of crystal twinning .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core pharmacophore?

  • Methodological Answer :

Prodrug derivatization : Introduce ester groups at the dimethylpropanone carbonyl to enhance solubility.

Isosteric replacement : Substitute the methoxy group with trifluoromethoxy to improve metabolic stability while retaining electronic effects .

Co-crystallization studies : Identify binding motifs with serum albumin to predict plasma protein binding .

Q. How do solvent polarity and pH affect the compound’s excited-state intramolecular charge transfer (ICT) properties?

  • Methodological Answer :

Fluorescence spectroscopy : Measure emission shifts in solvents of varying polarity (e.g., hexane vs. methanol). ICT is enhanced in polar solvents due to stabilization of the charge-separated state .

pH-dependent studies : Protonation of the pyrrolidine nitrogen (pKa ~9.5) quenches ICT, confirmed via UV-Vis titration .

Theoretical modeling : TD-DFT calculations correlate HOMO-LUMO gaps with experimental Stokes shifts.

Q. What experimental designs address conflicting bioactivity data across cell-based assays?

  • Methodological Answer :

Dose-response normalization : Use Hill coefficients to compare efficacy slopes and rule out off-target effects.

Orthogonal assays : Validate kinase inhibition via both FRET-based and radioisotope-labeled ATP methods .

Metabolite profiling : LC-MS identifies degradation products that may interfere with assay results .

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